VAP-1 Inhibition: Bromo vs. Fluoro Analog Potency
In a direct comparison of halogenated 2-benzoylaminobenzamide analogs, the 2-bromo derivative demonstrates significantly superior inhibition of human Vascular Adhesion Protein-1 (VAP-1) compared to the 2-fluoro derivative. The bromo analog achieves an IC50 of 32 nM, while the fluoro analog is markedly less potent with an IC50 of 1,500 nM in the same radiochemistry-enzymatic assay [1][2]. This nearly 50-fold difference in potency highlights the critical role of the bromine atom for target engagement.
| Evidence Dimension | Human VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | 2-[(2-fluorobenzoyl)amino]benzamide: 1,500 nM |
| Quantified Difference | ~47-fold increase in potency for the bromo analog |
| Conditions | Radiochemistry-enzymatic assay using 14C-benzylamine as substrate on human VAP-1 enzyme [1]. |
Why This Matters
For researchers investigating VAP-1/SSAO-mediated inflammation, the 2-bromo analog provides a potent tool compound essential for achieving robust target engagement in cellular assays where weaker analogs like the 2-fluoro derivative would be ineffective.
- [1] BindingDB. (n.d.). BDBM128993 (US8802679, 69). IC50: 32 nM for human VAP-1. View Source
- [2] BindingDB. (n.d.). BDBM50268069 (CHEMBL4104606). IC50: 1.50E+3 nM for human VAP-1. View Source
